1-Bromo-4-(3,3,3-trifluoropropoxy)benzene
Description
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene (C₉H₈BrF₃O, molecular weight: 269.05 g/mol) is a brominated aromatic ether featuring a para-substituted trifluoropropoxy group. The compound consists of a benzene ring with a bromine atom at position 1 and a 3,3,3-trifluoropropoxy group (-O-CH₂CH₂CF₃) at position 4. The trifluoropropoxy substituent imparts significant electronegativity and lipophilicity, influencing both reactivity and physical properties. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the bromine atom’s role as a leaving group .
Properties
IUPAC Name |
1-bromo-4-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNPKMLRFCLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-hydroxybenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding hydrocarbon, 4-(3,3,3-trifluoropropoxy)benzene.
Scientific Research Applications
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3,3,3-trifluoropropoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f)
- Structure : Bromine at position 1, chlorine at position 3, and trifluoropropoxy at position 5.
- Synthesis: Prepared via nucleophilic substitution between 3-bromo-5-chlorophenol and 3,3,3-trifluoropropanol under basic conditions .
- ¹H NMR : Distinct signals at δ 4.16 (OCH₂, triplet, J = 6.5 Hz) and δ 2.62 (CH₂CF₃, quartet of triplets, J = 10.4, 6.5 Hz), highlighting fluorine-induced splitting .
- Applications: Intermediate in triarylpyridinone inhibitors for SARS-CoV-2 main protease .
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy (-OCF₃) at position 1, bromine at position 4, and fluorine at position 2.
- Molecular Weight : 263.0 g/mol (C₇H₃BrF₄O).
- Reactivity : The shorter trifluoromethoxy group reduces steric hindrance, enhancing electrophilic substitution at the para position relative to bromine .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling/Melting Point* |
|---|---|---|---|---|
| 1-Bromo-4-(3,3,3-trifluoropropoxy)benzene | C₉H₈BrF₃O | 269.05 | -O-CH₂CH₂CF₃ | Not reported |
| 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene | C₉H₇BrF₄O | 287.05 | -O-CH₂CF₂CF₂H | Not reported |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 263.00 | -OCF₃ | Not reported |
| 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | C₁₀H₁₀BrF₃ | 273.09 | -C(CF₃)(CH₃)₂ | Not reported |
*Experimental data unavailable in provided evidence; inferred trends based on fluorine content and molecular weight.
Reactivity and Spectroscopic Features
- Electron-Withdrawing Effects : The trifluoropropoxy group deactivates the benzene ring, directing electrophilic substitution to meta positions relative to the alkoxy group.
- ¹H NMR Trends : Protons adjacent to fluorine exhibit complex splitting (e.g., δ 2.62 in S13f) due to ¹H-¹⁹F coupling, a hallmark of fluorinated compounds .
Biological Activity
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C10H8BrF3O
- Molecular Weight : 303.07 g/mol
- CAS Number : 1099597-31-5
- Physical State : Colorless liquid or solid depending on temperature.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various cellular targets, potentially influencing enzyme activities and signal transduction pathways.
Potential Pathways:
- Kinase Inhibition : Similar compounds have shown kinase inhibitory effects, which may lead to alterations in cell signaling pathways.
- Antioxidant Activity : The trifluoropropoxy group may confer antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibitory effects against various bacterial strains. |
| Anti-inflammatory | Reduction in inflammatory markers in cell cultures and animal models. |
| Antitumor | Induction of apoptosis in cancer cell lines. |
| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic processes. |
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of halogenated aromatic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several commonly used antibiotics.
Study 2: Anti-inflammatory Effects
Research conducted on murine models showed that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The study concluded that the compound could be a candidate for developing anti-inflammatory therapies.
Study 3: Antitumor Activity
In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound's IC50 values indicated potent anticancer activity compared to standard chemotherapeutic agents.
Toxicological Profile
The toxicological aspects of this compound are critical for its potential applications. Preliminary studies suggest:
- LD50 (oral) : >2000 mg/kg in rats indicates low acute toxicity.
- Skin Irritation : Moderate irritant properties noted in dermal exposure studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
